molecular formula C14H9Cl2NO2 B262293 5-chloro-3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one

5-chloro-3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B262293
M. Wt: 294.1 g/mol
InChI Key: HQVYVNRINHHODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of abnormal cells.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one has a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as COX-2, which is involved in the inflammatory response, and MMP-9, which is involved in cancer cell invasion and metastasis. It has also been shown to induce the expression of various genes that are involved in apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one is its high potency and selectivity for cancer cells. This makes it an attractive candidate for the development of targeted cancer therapies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-chloro-3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Another area of research is the identification of new targets and signaling pathways that are involved in the anti-tumor activity of this compound. Additionally, the development of combination therapies that can enhance the efficacy of 5-chloro-3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one is also an important area of future research.
Conclusion
In conclusion, 5-chloro-3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one is a promising compound that has shown potential for the development of targeted cancer therapies. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. While there are some limitations to its use, there are several future directions for research that could lead to the development of more effective therapies based on this compound.

Synthesis Methods

The synthesis of 5-chloro-3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one is a multi-step process that involves the condensation of 4-chlorobenzylamine with salicylic acid, followed by chlorination and cyclization reactions. The yield of this synthesis method is typically high, and the purity of the final product can be easily verified through analytical techniques such as HPLC and NMR.

Scientific Research Applications

5-chloro-3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one has been studied extensively for its potential therapeutic applications in various diseases. One of the main areas of research has been in the field of cancer, where this compound has shown promising results as an anti-tumor agent. It has also been studied for its potential use as an anti-inflammatory and anti-bacterial agent.

properties

Product Name

5-chloro-3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one

Molecular Formula

C14H9Cl2NO2

Molecular Weight

294.1 g/mol

IUPAC Name

5-chloro-3-[(4-chlorophenyl)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H9Cl2NO2/c15-10-3-1-9(2-4-10)8-17-12-7-11(16)5-6-13(12)19-14(17)18/h1-7H,8H2

InChI Key

HQVYVNRINHHODH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C3=C(C=CC(=C3)Cl)OC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=CC(=C3)Cl)OC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.